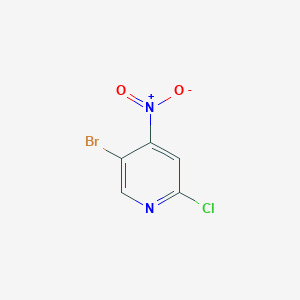

2-Chloro-4-nitro-5-bromopyridine

Vue d'ensemble

Description

“2-Chloro-4-nitro-5-bromopyridine” is a type of substituted pyridine . Pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . They are used as intermediates in the pharmaceutical industry and in the synthesis of novel halopyridinylboronic acids and esters .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Molecular Structure Analysis

The molecular formula of “this compound” is C5H2BrClN2O2 . The average mass is 237.439 Da and the monoisotopic mass is 235.898804 Da .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.9±0.1 g/cm³, boiling point of 257.5±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and enthalpy of vaporization of 47.5±3.0 kJ/mol . It also has a flash point of 109.6±25.9 °C, index of refraction of 1.627, molar refractivity of 43.5±0.3 cm³, and a molar volume of 122.6±3.0 cm³ .

Applications De Recherche Scientifique

Synthèse de Molécules Biologiquement Actives

2-Chloro-4-nitro-5-bromopyridine : est un intermédiaire polyvalent dans la synthèse de diverses molécules biologiquement actives. Ses sites réactifs permettent des substitutions sélectives, ce qui en fait un précurseur précieux dans la recherche pharmaceutique. Par exemple, il peut être utilisé pour développer de nouveaux benzimidazoles, qui sont de puissants inhibiteurs de récepteurs de kinases spécifiques .

Ligands pour la Catalyse aux Métaux de Transition

Ce composé sert de bloc de construction pour créer des ligands dans la catalyse aux métaux de transition. La présence d’halogènes et d’un groupe nitro dans la molécule fournit plusieurs points d’attache pour les métaux, facilitant la formation de catalyseurs complexes utilisés en synthèse organique .

Photosensibilisateurs pour la Thérapie Photodynamique

Le cycle pyridine halogéné de This compound peut être incorporé dans des molécules photosensibilisatrices. Ces molécules, lorsqu’elles sont exposées à la lumière, produisent des espèces réactives de l’oxygène qui sont utilisées dans la thérapie photodynamique pour traiter certains types de cancer .

Viologènes dans les Applications Électrochimiques

Les viologènes sont des composés d’ammonium quaternaires qui peuvent être synthétisés en utilisant This compound. Ils ont des applications dans les dispositifs électrochromes et en tant que médiateurs de transfert d’électrons dans les capteurs électrochimiques et les batteries .

Architectures Supramoléculaires

En raison de ses caractéristiques structurelles, This compound peut être utilisé pour construire des architectures supramoléculaires. Ces structures ont des applications potentielles dans la reconnaissance moléculaire, les processus d’auto-assemblage et la nanotechnologie .

Réactions de Couplage Croisé

En chimie synthétique, This compound est employé dans des réactions de couplage croisé telles que les couplages de Suzuki, Negishi et Stille. Ces réactions sont fondamentales dans la création de composés organiques complexes, y compris les polymères et les nouveaux matériaux .

Mécanisme D'action

Target of Action

2-Chloro-4-nitro-5-bromopyridine is a halogenated nitropyridine compoundIt’s known that halogenated nitropyridines are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

The mode of action of this compound is likely to involve nucleophilic aromatic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) attacks an aromatic ring, replacing one of the substituents (in this case, a halogen). This type of reaction is facilitated by the presence of electron-withdrawing groups, such as the nitro group in this compound .

Biochemical Pathways

It’s known that halogenated nitropyridines can participate in various organic reactions, including suzuki-miyaura cross-coupling . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .

Result of Action

As an intermediate in chemical synthesis, its primary role is likely to contribute to the structure and function of the final product .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other chemicals, can influence the action, efficacy, and stability of this compound. For instance, the rate of nucleophilic aromatic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .

Analyse Biochimique

Biochemical Properties

It is known that it can be used to synthesize other compounds such as 2-chloro-4-ethoxypyridine and 4-thiophenoxypyridines . The exact enzymes, proteins, and biomolecules it interacts with are yet to be identified.

Molecular Mechanism

It is known that the first enzyme in its degradation pathway is a flavin-dependent monooxygenase that catalyzes the removal of the nitro group

Metabolic Pathways

It is known that it can undergo a Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction

Propriétés

IUPAC Name |

5-bromo-2-chloro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOVZVORCQADFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303103 | |

| Record name | 5-Bromo-2-chloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-27-7 | |

| Record name | 5-Bromo-2-chloro-4-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chloro-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1423329.png)

![Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1423338.png)

![2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1423345.png)

![{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B1423349.png)

![3-Ethoxyspiro[3.4]octan-1-amine](/img/structure/B1423350.png)